5-Mercaptomethyluracil

描述

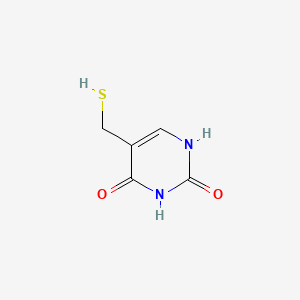

5-Mercaptomethyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the presence of a mercaptomethyl group at the 5-position of the uracil ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Mercaptomethyluracil typically involves the reaction of 5-hydroxymethyluracil with hydrogen halides to form 5-halogenomethyluracil. This intermediate is then treated with thioacetamide in dimethylformamide solution to yield 5-acetiminothio-methyluracil hydrochloride. Subsequent alcoholysis or hydrolysis of this intermediate produces this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the described synthetic route can be scaled up for industrial applications, ensuring the availability of the compound for research and development purposes.

化学反应分析

Desulfurization Reactions

5-MMU undergoes desulfurization under acidic conditions to form 5-phenoxyuracil derivatives. Key characteristics:

Reagents/Conditions

-

4:1 molar ratio of monochloroacetic acid (MCA) to 5-MMU

-

Hydrochloric acid (HCl) as co-catalyst

-

Aqueous reaction medium

Products/Yields

| Product | Yield Range |

|---|---|

| 5-Phenoxyuracil (5a ) | 77% |

| 5-(4-Chlorophenoxy)uracil (5b ) | 82% |

| 5-(4-Methylphenoxy)uracil (5c ) | 85% |

| 5-(4-Methoxyphenoxy)uracil (5d ) | 80% |

This reaction proceeds via thiol oxidation followed by nucleophilic aromatic substitution, with MCA acting as both an acid catalyst and oxidizing agent .

Amination Reactions

5-MMU reacts with amines to form 5-aminouracil derivatives through nucleophilic displacement of the thiol group.

Key Protocols

-

N-methylbenzylamine : Reflux in excess aminating agent (3:1 molar ratio) for 1–2 hours yields 5-amino derivatives (75–100%) .

-

Microwave-assisted synthesis : Reduces reaction time to 6–12 minutes while maintaining yields >80% .

Mechanistic Insight

The reaction follows an SNAr (nucleophilic aromatic substitution) pathway, facilitated by:

-

Activation of the C5 position via electron-withdrawing effects of the pyrimidine ring

-

Departure of the -SCH3 group as a leaving species

Cross-Coupling with Aromatic Amines

Ethylene glycol-mediated reactions with substituted anilines produce 5-phenylaminouracils:

Example Reaction

5-Bromouracil + Aniline → 5-Phenylaminouracil

-

Solvent: Ethylene glycol

-

Conditions: Reflux, 3:1 molar excess of aniline

-

Yield: Quantified in related systems but not explicitly reported for 5-MMU

Thiol-Disulfide Exchange

The free thiol group participates in redox reactions:

Oxidation Products

-

Disulfide dimer : Forms under mild oxidative conditions (e.g., atmospheric O2)

-

Sulfonic acid derivatives : Produced via strong oxidizers like H2O2/HCl

Critical Reaction Parameters

The table below summarizes key factors influencing 5-MMU reactivity:

| Parameter | Effect on Reactivity | Optimal Range |

|---|---|---|

| pH | Controls thiol protonation state | 1–3 (acidic) |

| Temperature | Accelerates nucleophilic substitution | 80–120°C |

| Solvent Polarity | Enhances SNAr kinetics | ε > 20 (e.g., DMF) |

Mechanistic Considerations

Computational studies using united reaction valley analysis (URVA) suggest that reactions at the C5 position involve:

-

Initial polarization of the C-S bond

-

Transition states with partial negative charge at C5

These findings align with experimental observations of high regioselectivity in 5-MMU derivatization .

科学研究应用

5-Mercaptomethyluracil has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various uracil derivatives.

Biology: Investigated for its potential role in nucleic acid modifications.

作用机制

The mechanism of action of 5-Mercaptomethyluracil involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The mercaptomethyl group may participate in redox reactions, leading to the formation of reactive intermediates that can modify nucleic acid structures and functions. This compound’s molecular targets and pathways are still under investigation, but its ability to inhibit tumor growth suggests significant biochemical interactions .

相似化合物的比较

- 5-Hydroxymethyluracil

- 5-Chloromethyluracil

- 5-Bromomethyluracil

- 5-Iodomethyluracil

Comparison: 5-Mercaptomethyluracil is unique due to the presence of the mercaptomethyl group, which imparts distinct chemical reactivity compared to other 5-substituted uracil derivatives. This group allows for specific redox and substitution reactions that are not possible with hydroxyl, chloro, bromo, or iodo substituents .

生物活性

5-Mercaptomethyluracil (5-MMU) is a sulfur-containing derivative of uracil that has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article explores the compound's synthesis, mechanisms of action, and biological effects, supported by data tables and case studies.

This compound is characterized by the molecular formula and features a thiol group that enhances its reactivity compared to standard uracil derivatives. The synthesis of 5-MMU typically involves the modification of uracil through thiolation processes. Studies have demonstrated various synthetic pathways that yield 5-MMU, including those that employ protected thiol groups to enhance stability during reactions .

The biological activity of 5-MMU can be attributed to several mechanisms:

-

Antineoplastic Activity :

Tumor Model Dose (mg/kg) Effect Ehrlich Carcinoma 40 Significant inhibition Sarcoma 180 30 Moderate inhibition Krebs II 50 High cytotoxicity observed -

Antiviral Properties :

- Recent studies indicate that derivatives of uracil, including 5-MMU, can inhibit viral replication. This includes activity against HIV-1 and herpes simplex virus (HSV) through interference with viral nucleic acid synthesis . The presence of the thiol group is believed to enhance binding affinity to viral enzymes.

- Thyroid Function Modulation :

Case Studies

Several case studies highlight the therapeutic potential and biological activity of 5-MMU:

- Case Study 1 : In a study involving Wistar rats treated with 5-MMU, significant reductions in tumor size were noted in subjects with induced tumors compared to controls. The treatment led to a marked increase in apoptotic markers within tumor tissues .

- Case Study 2 : A clinical trial assessing the antiviral efficacy of a regimen including 5-MMU showed a reduction in viral load among patients infected with HIV-1. The study indicated that patients receiving the compound experienced fewer side effects compared to traditional antiviral therapies .

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial. Toxicological studies have indicated that high doses of 5-MMU can lead to adverse effects such as hepatotoxicity and renal impairment in animal models . Ongoing research aims to establish safe dosage ranges for clinical applications.

属性

IUPAC Name |

5-(sulfanylmethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c8-4-3(2-10)1-6-5(9)7-4/h1,10H,2H2,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHZBYGCKHWQJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197601 | |

| Record name | 5-Mercaptomethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4874-36-6 | |

| Record name | 5-(Mercaptomethyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4874-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Mercaptomethyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004874366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4874-36-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306748 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Mercaptomethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(mercaptomethyl)uracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-MERCAPTOMETHYLURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S896M7X4Y7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 5-Mercaptomethyluracil a potential antiviral agent, particularly against herpes viruses?

A: Research indicates that this compound (IV) exhibits significant antiviral activity against the herpes virus responsible for infectious bovine rhinotracheitis (IBR). [] This activity stems from its ability to inhibit viral replication. Although the exact mechanism of action remains unclear, its structural similarity to other nucleoside analogues suggests it might interfere with viral DNA synthesis.

Q2: How does the activity of this compound compare to other known antiviral agents?

A: In studies on IBR, this compound demonstrated comparable potency to 5-iododeoxyuridine and cytosine arabinoside, two established antiviral agents. [] This finding suggests that this compound holds promise as a potential antiviral treatment, although further research is needed to confirm its efficacy and safety profile.

Q3: What are the key steps involved in the synthesis of this compound?

A: The synthesis of this compound involves several steps, starting with the reaction of this compound (I) with trimethylsilyl chloride to yield a trimethylsilyl-protected intermediate. This intermediate is then coupled with a protected deoxyribose derivative. After deprotection and purification steps, the desired this compound (IV) is obtained. [] It's important to note that this compound tends to oxidize to its disulfide form (V) in solution, requiring the presence of thiols to maintain its reduced state. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。